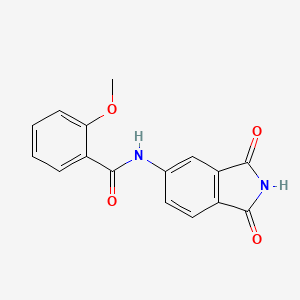![molecular formula C25H31FN2O2S B2583704 2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate CAS No. 70931-51-0](/img/structure/B2583704.png)
2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate
Vue d'ensemble
Description
“2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethyl acetate” is a chemical compound with diverse applications in scientific research, offering potential for drug development and therapeutic studies. It is used in the vulcanization system of fluoroelastomers and in the manufacture of fine chemicals and rubber products .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzothiepin core with various substituents, including a fluoro group, a propan-2-yl group, and a piperazin-1-yl group .Applications De Recherche Scientifique
Crystal Structure Analysis
Research has been conducted on the crystal structure of compounds related to 2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate, providing insights into their molecular conformation and intermolecular interactions. For example, the study of crystal structures of related piperazine derivatives reveals how molecular conformations and interactions can vary, which is crucial for understanding the physicochemical properties and potential bioactivity of new compounds (Faizi, Ahmad, & Golenya, 2016); (Mahesha et al., 2019).
Antimicrobial Activity
Several studies have synthesized new compounds related to this chemical structure, evaluating their antimicrobial properties. These studies contribute to the development of new therapeutic agents against various bacterial and fungal pathogens. For instance, new benzothiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing promising results against a range of pathogens (Patel & Agravat, 2007).
Synthesis of New Compounds
The research also includes the synthesis of novel compounds based on the structural framework of this compound. These synthetic efforts aim at exploring the chemical space for new pharmacologically active compounds, potentially leading to the development of new drugs with improved efficacy and safety profiles. The synthesis of new pyridine derivatives showcases the versatility of related structures in yielding compounds with significant antimicrobial activity, demonstrating the therapeutic potential of such molecules (Patel, Agravat, & Shaikh, 2011).
Propriétés
IUPAC Name |
2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O2S/c1-17(2)19-5-7-24-22(14-19)23(15-20-4-6-21(26)16-25(20)31-24)28-10-8-27(9-11-28)12-13-30-18(3)29/h4-7,14,16-17,23H,8-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZLMJZKYPDINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCOC(=O)C)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-bromo-5,6-dihydro[1,2,4]triazolo[1,5-A]pyrazine-7(8H)-carboxylate](/img/structure/B2583625.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2583626.png)
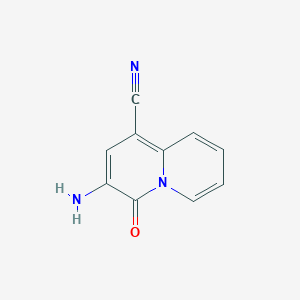
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2583629.png)
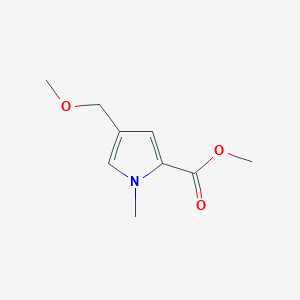
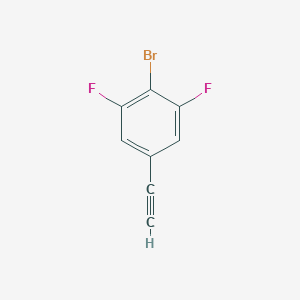
![(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide](/img/structure/B2583632.png)
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2583633.png)
![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583634.png)

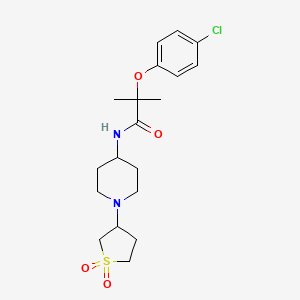
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2583642.png)
